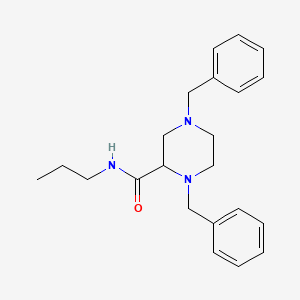
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- is a synthetic organic compound with the molecular formula C19H23N3O It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- typically involves the reaction of piperazine with benzyl chloride and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with different functional groups replacing the original substituents.
科学研究应用
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential drug candidates for treating neurological disorders and infections.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.
相似化合物的比较
Similar Compounds
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-: A closely related compound with similar structural features but lacking the N-propyl group.
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide: Another derivative with different substituents on the piperazine ring.
Uniqueness
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- is unique due to the presence of the N-propyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
646523-38-8 |
|---|---|
分子式 |
C22H29N3O |
分子量 |
351.5 g/mol |
IUPAC 名称 |
1,4-dibenzyl-N-propylpiperazine-2-carboxamide |
InChI |
InChI=1S/C22H29N3O/c1-2-13-23-22(26)21-18-24(16-19-9-5-3-6-10-19)14-15-25(21)17-20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3,(H,23,26) |
InChI 键 |
WGIYLPGSRWFODA-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















